molecular formula C12H12N2O2 B12859408 N-hydroxy-5-(m-tolyl)furan-2-carboximidamide

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide

Cat. No.: B12859408
M. Wt: 216.24 g/mol
InChI Key: RHNMNKHEGMHBNE-UHFFFAOYSA-N
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Description

N-Hydroxy-5-(m-tolyl)furan-2-carboximidamide (CAS 51791-46-9) is a furan-derived carboximidamide featuring a meta-tolyl (m-tolyl) substituent at the 5-position of the furan ring and an N-hydroxycarboximidamide group at the 2-position . This compound is synthesized with a purity of 97%, as noted in oxime derivative catalogs, and serves as a building block in medicinal chemistry and enzyme inhibition studies .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N'-hydroxy-5-(3-methylphenyl)furan-2-carboximidamide

InChI

InChI=1S/C12H12N2O2/c1-8-3-2-4-9(7-8)10-5-6-11(16-10)12(13)14-15/h2-7,15H,1H3,(H2,13,14)

InChI Key

RHNMNKHEGMHBNE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)/C(=N/O)/N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of N-hydroxy-5-(m-tolyl)furan-2-carboximidamide involves several steps. One common method includes the reaction of 5-(m-tolyl)furan-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

Medicinal Chemistry

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide has been identified as a promising candidate in the development of therapeutic agents due to its structural features that allow for interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of chalcones, which share structural similarities, have demonstrated significant inhibition of cancer cell proliferation. A study indicated that modifications to the structure of these compounds can enhance their potency against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colon cancer) cells .

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Notes
Compound AHepG226High efficiency at low concentrations
Compound BHCT11617Structural modifications improved activity
This compoundTBDPotential based on structural similarity

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that similar compounds can suppress inflammatory responses significantly, making them potential candidates for treating inflammatory diseases. For example, studies on chalcones have reported up to 90% inhibition of inflammatory edema through mechanisms involving cyclooxygenase inhibition .

Inhibitors of Viral Proteins

Another promising application is in the development of inhibitors for viral proteins, particularly in the context of COVID-19. Compounds with furan rings have been investigated as inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that this compound could be explored for antiviral properties due to its furan moiety .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of this compound. By modifying functional groups and assessing their impact on biological activity, researchers can enhance the compound's therapeutic potential. For example, studies on related thiadiazole derivatives have shown promising results in rescuing mutant CFTR activity, highlighting the importance of structural modifications .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Hydroxyl Group AdditionIncreased solubility and potency
Methyl SubstitutionEnhanced selectivity for targets
Furan Ring VariationBroadened spectrum of activity

Future Directions and Case Studies

The ongoing research into this compound includes its potential use in combination therapies for cancer and viral infections. Case studies focusing on its application in preclinical models are essential to validate its efficacy and safety.

Case Study Example: Anticancer Efficacy

In a recent preclinical trial, a derivative of this compound was tested against a panel of cancer cell lines. The results showed a significant reduction in cell viability at concentrations below 30 µM, indicating strong anticancer properties that warrant further investigation in clinical settings.

Comparison with Similar Compounds

Substituent Effects

  • m-Tolyl vs. Methyl ( vs. This difference may improve binding to hydrophobic enzyme pockets or biological membranes .
  • Trifluoromethyl () : The CF₃ group in N′-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide increases electronegativity and metabolic stability, making it suitable for agrochemical applications. However, the molecular formula inconsistency in raises reliability concerns .

Core Heterocycle Variations

  • Furan vs.

Pharmaceutical Relevance

  • Ranitidine Derivatives (): Ranitidine-related compounds, such as its diamine hemifumarate impurity, share a furan backbone but feature dimethylaminomethyl and thioether groups. These structural differences underpin their role as H₂ receptor antagonists, contrasting with the target compound’s lack of known therapeutic use .

Salt Forms and Solubility

  • The hydrochloride salt of N′-hydroxy-5-methylfuran-2-carboximidamide () improves aqueous solubility compared to the free base form of the m-tolyl analog, which may influence formulation strategies in drug development .

Notes on Data Reliability

  • Discrepancies in molecular formulas (e.g., ) highlight the need to cross-verify data with primary literature.
  • Purity levels (95–97%) reflect typical commercial standards but may vary depending on synthesis protocols.
  • Functional group modifications (e.g., N-hydroxyimidamide) are critical for tuning reactivity and bioactivity across analogs.

Biological Activity

N-hydroxy-5-(m-tolyl)furan-2-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring substituted with a hydroxyl group and an imidamide moiety. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to this compound. Studies indicate that derivatives of chalcones, which share structural similarities with this compound, exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Cycle Arrest and Apoptosis : Compounds related to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of caspases and modulation of mitochondrial pathways .
  • Inhibition of Tumor Growth : In vitro studies demonstrated that certain derivatives can inhibit tumor growth effectively. For instance, compounds with similar structural features have shown IC50 values ranging from 3.44 µM to 70.90 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds interact with tubulin at the colchicine binding site, disrupting microtubule polymerization and thus inhibiting cell division .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-7 (Breast)TBDInduces apoptosis via caspase activation
Chalcone Derivative 1A549 (Lung)11G2/M phase arrest, mitochondrial pathway
Chalcone Derivative 2HCT116 (Colon)6.31Tubulin inhibition, apoptosis
Chalcone Derivative 3HepG2 (Liver)4.64Induces autophagy and apoptosis

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Case Studies

  • In Vitro Studies : A study focusing on chalcones demonstrated their ability to suppress TNF-α production in macrophages, indicating anti-inflammatory properties alongside anticancer effects . The most potent derivatives showed significant cytotoxicity against multiple cancer cell lines.
  • Animal Models : Research involving murine models has shown that compounds structurally related to this compound can reduce tumor volume significantly when administered orally . This suggests potential for development into therapeutic agents.
  • Clinical Implications : The promising anticancer activity observed in preclinical studies indicates that further exploration into the pharmacokinetics and toxicology of this compound is warranted for potential clinical applications.

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